molecular formula C21H21ClFNO3 B1327325 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898756-39-3

2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No. B1327325
M. Wt: 389.8 g/mol
InChI Key: DMNWIIKKZPUCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar chemical entities. The first paper discusses a reagent used in 31P NMR analysis for hydroxyl groups in lignins, which could potentially be applied to the analysis of hydroxyl groups in other complex organic molecules . The second paper details the synthesis and structural analysis of a precursor molecule to a cyclic (alkyl)(amido)carbene, which includes an azaspiro[5.5]undecane structure . This could provide insights into the synthesis and structural characteristics of the compound , given the presence of a similar azaspiro[4.5]decyl moiety.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, and while the exact synthesis of 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is not described, the papers provide information on related synthetic strategies. The second paper describes the synthesis of a molecule with an azaspiro[5.5]undecane structure, which could suggest approaches for synthesizing the azaspiro[4.5]decyl component of the compound . The synthesis involves the use of chloro and diisopropylphenyl groups, which are also relevant to the chloro and fluorobenzophenone groups in the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The second paper provides a detailed analysis of the crystal structure of a molecule with an azaspiro[5.5]undecane structure, which could be used as a reference for analyzing the molecular structure of the azaspiro[4.5]decyl moiety in the compound of interest . The paper also discusses the steric hindrance around the carbene carbon atom, which could be relevant for understanding the steric effects in the target compound.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone, they do provide insights into the reactivity of related structures. The inability to deprotonate the precursor molecule to a cyclic (alkyl)(amido)carbene in the second paper suggests that steric hindrance could play a significant role in the reactivity of the compound . This information could be used to predict the reactivity of the target compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The first paper provides a method for analyzing hydroxyl groups in lignins using 31P NMR, which could be adapted to study similar functional groups in the compound of interest . The second paper's discussion of steric hindrance and its effect on reactivity could also inform the analysis of the physical properties, such as solubility and melting point, of the target compound .

Scientific Research Applications

Regioselectivity in Acylation Reactions

Koszytkowska-Stawińska, Gębarowski, and Sas (2004) explored the acylation of related compounds, demonstrating the influence of base and acyl chloride on regioselectivity. Their research indicated distinct outcomes based on the choice of acyl chloride and base, relevant for understanding the behavior of similar complex molecules in synthetic chemistry processes (Koszytkowska-Stawińska et al., 2004).

Synthesis and Evaluation for Anticonvulsant Activity

Farrar et al. (1993) reported on the synthesis and evaluation of various compounds including N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, which showed notable anticonvulsant activity. This research contributes to the understanding of the therapeutic potential of structurally similar compounds (Farrar et al., 1993).

Structural Elucidation in Antitubercular Drug Development

Richter et al. (2022) conducted a structural study of a compound closely related to the one , focusing on its potential as an antitubercular drug. Their work highlights the importance of understanding molecular structure in drug development (Richter et al., 2022).

Synthesis and Antiviral Evaluation

Apaydın et al. (2020) synthesized and evaluated new spirothiazolidinone compounds for their antiviral activity. This research underscores the potential of spirothiazolidinone scaffolds in developing new antiviral molecules, relevant for compounds with similar structural features (Apaydın et al., 2020).

Susceptibility of Mycobacterium tuberculosis to Benzothiazinones

Pasca et al. (2010) studied the susceptibility of Mycobacterium tuberculosis to benzothiazinones, related to compounds like 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone. Their research contributes to understanding the effectiveness of similar compounds against tuberculosis (Pasca et al., 2010).

Synthesis and Evaluation for Dopamine Agonist Activity

Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes to evaluate their potential as dopamine agonists. This research is significant for understanding the pharmacological potential of similar spiro compounds (Brubaker & Colley, 1986).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-19-13-16(23)5-6-18(19)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNWIIKKZPUCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643778
Record name (2-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone

CAS RN

898756-39-3
Record name (2-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.